Doxepina sulfóxido

Descripción general

Descripción

Dothiepin sulfoxide is a metabolite of Dosulepin, also known as Dothiepin . Dosulepin is a tricyclic antidepressant (TCA) used in the treatment of depression . It inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft . Dothiepin sulfoxide belongs to the class of organic compounds known as dibenzothiepins .

Synthesis Analysis

The synthesis of sulfoxides, including Dothiepin sulfoxide, often involves the oxidation of sulfides . A metal-free quinoid catalyst promotes a chemoselective, light-induced thioether to sulfoxide oxidation . The deoxygenation of sulfoxides to their corresponding sulfides is also a fundamental process in organic synthetic chemistry .Molecular Structure Analysis

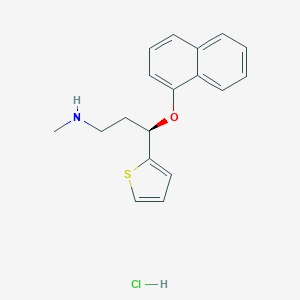

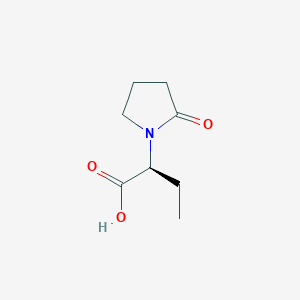

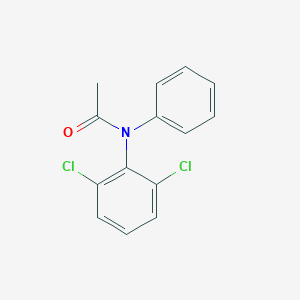

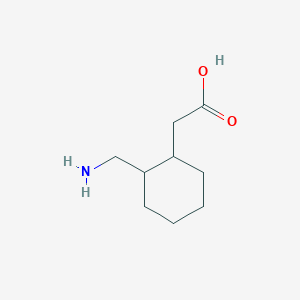

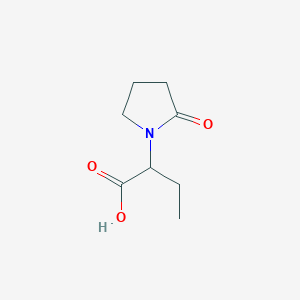

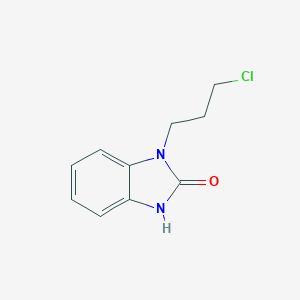

Dothiepin sulfoxide has a molecular formula of C19H21NOS and an average mass of 311.441 Da . It contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 sulfoxide .Physical And Chemical Properties Analysis

Dothiepin sulfoxide has a density of 1.2±0.1 g/cm3, a boiling point of 496.9±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 94.3±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 255.1±5.0 cm3 .Aplicaciones Científicas De Investigación

Análisis de fármacos antidepresivos

El doxepina sulfóxido, como metabolito del fármaco antidepresivo doxepina, se utiliza en el análisis de fármacos antidepresivos en plasma . Un estudio ha desarrollado un procedimiento simple y rápido de cromatografía de gases con un detector de nitrógeno-fósforo para la determinación simultánea de varios antidepresivos nuevos en plasma, incluyendo Doxepina . Este método permitió una resolución exitosa de la Doxepina con sus dos principales metabolitos, la northiaden y el this compound .

Inhibición de la recaptación de aminas biógenas

La Doxepina y sus metabolitos, incluyendo el this compound, han sido estudiados por sus efectos en la recaptación de aminas biógenas . La Doxepina tiene una actividad inhibitoria de la recaptación de 5-HT y NA equipotente, mientras que la northiaden muestra una ligera selectividad para la inhibición de la recaptación de NA . Estas propiedades hacen que la Doxepina y sus metabolitos sean temas importantes de estudio en el campo de la neurociencia y la farmacología .

Antagonismo del receptor 5-HT2

La Doxepina y sus metabolitos también son antagonistas del receptor 5-HT2 . Esta propiedad es significativa en el estudio de los trastornos psiquiátricos, ya que los receptores 5-HT2 están involucrados en varias funciones y disfunciones del sistema nervioso central .

Estudios de interacción medicamentosa

La interacción de la Doxepina y sus metabolitos con otros fármacos es un tema de investigación. Los estudios informan la frecuente ocurrencia de interacción cuando los nuevos antidepresivos se asocian con tricíclicos, antipsicóticos o ansiolíticos

Safety and Hazards

Mecanismo De Acción

Target of Action

Dothiepin Sulfoxide, also known as Dosulepin, primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are neurotransmitters involved in various brain functions .

Mode of Action

Dothiepin Sulfoxide acts by inhibiting the reuptake activity of NAT and SERT . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing their neurotransmission . It also binds to muscarinic acetylcholine receptors, causing antimuscarinic side effects .

Biochemical Pathways

The primary biochemical pathway affected by Dothiepin Sulfoxide is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and noradrenaline, Dothiepin Sulfoxide increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Pharmacokinetics

Dothiepin Sulfoxide is metabolized in the liver through processes such as N-demethylation, S-oxidation, and glucuronidation . The bioavailability of Dothiepin Sulfoxide is around 30% . It has a protein binding capacity of 84% . The elimination half-life of Dothiepin Sulfoxide is between 22.7 to 25.5 hours , and it is excreted mainly through urine (56%) and feces (15%) .

Result of Action

The inhibition of serotonin and noradrenaline reuptake by Dothiepin Sulfoxide leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, which can alleviate symptoms of depression . Its interaction with muscarinic acetylcholine receptors can lead to antimuscarinic side effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dothiepin Sulfoxide. For instance, personal, social, and environmental factors that contributed to the patient’s depression that are still present (e.g., unemployment, stress, financial problems, social isolation, poverty) can affect the drug’s efficacy . Additionally, the drug’s toxicity and risk of overdose can be influenced by factors such as the patient’s overall health status, presence of cardiac disease, and concurrent use of other medications .

Análisis Bioquímico

Biochemical Properties

Dothiepin Sulfoxide, as a metabolite of Dothiepin, may share some of its biochemical properties. Dothiepin inhibits the reuptake of biogenic amines, thereby increasing the levels of these neurotransmitters at the synaptic cleft This interaction with neurotransmitters is a key aspect of its biochemical role

Cellular Effects

Its parent compound, Dothiepin, is known to influence cell function by modulating neurotransmitter levels, which can impact cell signaling pathways and gene expression

Molecular Mechanism

Its parent compound, Dothiepin, acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and also has other activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects

Temporal Effects in Laboratory Settings

Dothiepin has a half-life of 14.4–23.9 hours , and its metabolite Dothiepin Sulfoxide has a half-life of 22.7–25.5 hours This suggests that Dothiepin Sulfoxide may have a relatively long-lasting effect on cellular function

Metabolic Pathways

Dothiepin Sulfoxide is a metabolite of Dothiepin, which undergoes hepatic metabolism involving N-demethylation, S-oxidation, and glucuronidation

Propiedades

IUPAC Name |

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNPVRZHUPMVQS-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

749-48-4 (monosuccinate) | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1447-71-8, 42046-35-5 | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042046355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L9S2WE89J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)